molecular formula C6H5N5O2 B13587601 3-Nitro-4,4'-bipyrazole

3-Nitro-4,4'-bipyrazole

Cat. No.: B13587601
M. Wt: 179.14 g/mol
InChI Key: RTOLQGUSKACYLE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4,4’-bipyrazole typically involves the nitration of 4,4’-bipyrazole. One common method includes the treatment of 4,4’-bipyrazole with acetyl nitrate in trifluoroacetic acid . This method is highly selective and yields the desired nitro compound efficiently.

Industrial Production Methods: While specific industrial production methods for 3-Nitro-4,4’-bipyrazole are not extensively documented, the general approach involves large-scale nitration reactions under controlled conditions to ensure safety and high yield. The use of continuous flow reactors and advanced nitration techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-4,4’-bipyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Nitro-4,4’-bipyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitro-4,4’-bipyrazole primarily involves its ability to undergo various chemical transformations due to the presence of the nitro group. The nitro group can participate in redox reactions, nucleophilic substitutions, and other chemical processes, making it a versatile compound in synthetic chemistry . The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used.

Comparison with Similar Compounds

Comparison: 3-Nitro-4,4’-bipyrazole is unique due to its specific nitration pattern, which imparts distinct chemical properties compared to its more heavily nitrated counterparts. For instance, while 3,3’,5,5’-Tetranitro-4,4’-bipyrazole exhibits higher energy content and thermal stability, 3-Nitro-4,4’-bipyrazole offers a balance between reactivity and stability, making it suitable for a broader range of applications .

Properties

Molecular Formula

C6H5N5O2

Molecular Weight

179.14 g/mol

IUPAC Name

5-nitro-4-(1H-pyrazol-4-yl)-1H-pyrazole

InChI

InChI=1S/C6H5N5O2/c12-11(13)6-5(3-9-10-6)4-1-7-8-2-4/h1-3H,(H,7,8)(H,9,10)

InChI Key

RTOLQGUSKACYLE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1)C2=C(NN=C2)[N+](=O)[O-]

Origin of Product

United States

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